molecular formula C9H9BrN2O B1277576 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 219686-43-8

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one

Cat. No.: B1277576
CAS No.: 219686-43-8
M. Wt: 241.08 g/mol
InChI Key: JFCIBVBVEVBLKR-UHFFFAOYSA-N
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Description

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Biochemical Analysis

Biochemical Properties

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with gamma-aminobutyric acid (GABA) receptors, where it acts as an agonist. This interaction enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing its metabolism and clearance from the body .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, it enhances the inhibitory signaling of GABA, leading to reduced neuronal excitability. This compound also affects gene expression by upregulating genes associated with inhibitory neurotransmission and downregulating those involved in excitatory pathways . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and neurotransmitter synthesis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. This results in a calming effect on the nervous system. Additionally, this compound can inhibit or activate various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as receptor desensitization and altered gene expression patterns . These changes can impact the overall efficacy and safety of the compound in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it produces anxiolytic and sedative effects without significant adverse effects. At higher doses, it can cause motor impairment, respiratory depression, and other toxic effects . Threshold effects have been observed, where a minimal effective dose produces the desired therapeutic effects, while doses above this threshold increase the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different pharmacological activities and contribute to the overall effects of the compound . The metabolic pathways also involve conjugation reactions, such as glucuronidation, which enhance the compound’s solubility and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it can bind to intracellular proteins and be transported to specific cellular compartments . The distribution of the compound can influence its efficacy and safety, as well as its potential for accumulation in certain tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized to the cell membrane, where it interacts with GABA receptors. It can also be found in other cellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and other cellular processes . Post-translational modifications and targeting signals can direct the compound to specific subcellular locations, impacting its overall activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one typically involves the bromination of a precursor compound followed by cyclization. One common method involves the use of 2-aminobenzophenone as a starting material. The bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The resulting brominated intermediate is then subjected to cyclization using a suitable base, such as sodium hydroxide, to form the desired benzodiazepine ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, higher yields, and improved safety. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization: Further cyclization reactions can lead to the formation of more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

    Oxidized and Reduced Forms: Oxidation and reduction reactions yield corresponding oxides and reduced forms of the compound.

Scientific Research Applications

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This structural feature may offer advantages in terms of selectivity and potency compared to other benzodiazepines.

Properties

IUPAC Name

7-bromo-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7-8(5-6)11-4-3-9(13)12-7/h1-2,5,11H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCIBVBVEVBLKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=CC(=C2)Br)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441465
Record name 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219686-43-8
Record name 7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Sodium (2.4 g, 104 mmol) was added in portions to 50 mL of methanol until it dissolved. The solution was then added dropwise to a cooled solution of methyl 3-((2-amino-5-bromophenyl)amino)propanoate (9.4 g, 34.6 mmol) in 50 mL of methanol at 0° C. After additional, the mixture was stirred at room temperature overnight. It was concentrated, added with water (50 mL), extracted with ethyl acetate (50 mL) and purified by CombiFlash (PE:EA=5:1) to give 7-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one (2 g, yield 24%). LRMS (M+H)+: 240 m/z. 1H NMR (300 MHz, CDCl3) δ 2.68-2.72 (t, J=6.0 Hz, 2H), 3.68-3.72 (t, J=6.0 Hz, 2H), 6.79-6.82 (d, J=8.7 Hz, 2H), 6.98-7.06 (m, 2H), 8.00 (br, 1H).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

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